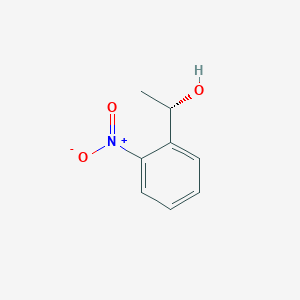

(S)-1-(2-Nitrophenyl)ethanol

Description

Significance of Chiral Nitroaromatic Alcohols in Contemporary Organic Synthesis

Chiral alcohols are of paramount importance in organic synthesis, serving as essential building blocks for the creation of more complex, stereochemically defined molecules. wisdomlib.orgfiveable.me Their value is particularly pronounced in the pharmaceutical industry, where the chirality of a drug molecule is often a critical determinant of its efficacy and safety. nih.gov The production of single-enantiomer drugs is a major focus, and chiral alcohols are key precursors in many synthetic routes. nih.govsigmaaldrich.cn

Nitroaromatic compounds, including alcohols, are recognized for their versatile reactivity. The nitro group can be readily transformed into a variety of other functional groups, such as amines, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and dyes. smolecule.com The presence of both a chiral alcohol and a transformable nitro group within the same molecule, as in (S)-1-(2-Nitrophenyl)ethanol, provides chemists with a powerful tool for asymmetric synthesis. smolecule.com

The synthesis of these chiral alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketones. wisdomlib.org This transformation can be accomplished using various methods, including chemical catalysis with chiral transition metal complexes and, increasingly, biocatalysis. wisdomlib.org Biocatalytic methods, which employ enzymes or whole microorganisms, are gaining traction due to their high enantioselectivity and operation under mild, environmentally friendly conditions. nih.govresearchgate.net

Historical Context and Evolution of Research on 1-(2-Nitrophenyl)ethanol (B14764) Stereoisomers

Research into 1-(2-Nitrophenyl)ethanol and its stereoisomers is closely tied to the broader development of asymmetric synthesis and biocatalysis. Early methods for producing chiral alcohols often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The drive for more efficient and selective methods led to the exploration of asymmetric reduction of prochiral ketones like 2-nitroacetophenone.

A significant evolution in this field has been the application of biocatalysts. Scientists began to screen various microorganisms and plant tissues for their ability to reduce ketones with high stereoselectivity. conicet.gov.arnih.gov For instance, research has demonstrated the use of plant tissues from sources like glossy privet (Ligustrum lucidum) to biocatalytically reduce 2-nitroacetophenone to this compound with high enantiomeric excess. conicet.gov.ar Similarly, various yeast strains have been investigated for the asymmetric reduction of substituted acetophenones, yielding optically active alcohols. nih.gov These biocatalytic approaches represent a shift towards greener and more sustainable chemical manufacturing. researchgate.net

The development of chemical catalysts has also been crucial. Ruthenium complexes, for example, have been used for the asymmetric transfer hydrogenation of ketones, providing access to enantiomerically enriched alcohols. acs.org The ongoing refinement of both chemical and biological catalytic systems continues to improve the efficiency and selectivity of the synthesis of 1-(2-Nitrophenyl)ethanol stereoisomers.

Scope and Research Trajectories of this compound Studies

Current research on this compound is primarily focused on its synthesis and application as a chiral building block. The main trajectory involves the development of highly efficient and enantioselective methods for its production from 2-nitroacetophenone.

Biocatalytic Synthesis: A major area of investigation is the use of biocatalysts. Researchers are exploring a wide range of microorganisms and isolated enzymes (ketoreductases) to achieve high yields and enantiomeric excess (>99% ee). conicet.gov.arrsc.org The optimization of reaction conditions, such as pH, temperature, and substrate concentration, is a key aspect of this research. The use of whole-cell biocatalysts is often favored as it circumvents the need for expensive cofactor regeneration. nih.govrsc.org

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ligustrum lucidum (fruits) | 2-Nitroacetophenone | This compound | 44 | >99 (S) | conicet.gov.ar |

| Candida zeylanoides P1 | 4-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 89 | >99 (S) | nih.gov |

Chemical Synthesis: Alongside biocatalysis, the development of chemical methods remains an active research area. This includes asymmetric hydrogenation and transfer hydrogenation using chiral metal catalysts. smolecule.com These methods offer an alternative route and are continually being refined to improve catalyst efficiency and reduce metal contamination in the final product.

Applications in Synthesis: The primary application of this compound is as a chiral intermediate. smolecule.com The synthetic utility stems from the reactivity of its two main functional groups:

Hydroxyl Group: The alcohol can undergo reactions such as oxidation to the corresponding ketone or esterification. smolecule.com

Nitro Group: The nitro group can be reduced to an amino group (-NH₂), opening pathways to a wide range of nitrogen-containing compounds, including chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals. smolecule.com

Future research is likely to continue focusing on enhancing the efficiency and sustainability of synthesizing this compound. This includes discovering more robust and selective biocatalysts through genetic engineering and exploring novel catalytic systems. nih.govrsc.org Furthermore, its application as a precursor for the synthesis of complex and biologically active molecules will continue to be a driving force in its research.

Asymmetric Reduction Strategies for 2-Nitroacetophenone Derivatives

The direct, enantioselective reduction of a prochiral ketone, such as 2-nitroacetophenone, represents an efficient route to optically active alcohols. This approach avoids the 50% theoretical yield limit of classical resolution and minimizes waste. Several powerful methods have been developed to achieve this transformation with high stereocontrol.

Catalytic Asymmetric Hydrogenation utilizing Chiral Transition Metal Catalysts (e.g., Ru(II)-BINAP complexes)

Catalytic asymmetric hydrogenation is a highly effective method for the enantioselective reduction of ketones. Chiral ruthenium(II) complexes incorporating the bidentate phosphine (B1218219) ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly prominent. ethz.chresearchgate.net These catalysts, often represented as [RuXY(BINAP)]n, where X and Y are non-chelating anionic ligands, exhibit high activity and selectivity in producing asymmetric products with high enantiomeric excess. google.com

The mechanism of Ru(II)/BINAP-catalyzed hydrogenation differs from that of Rh(I)-based systems and demonstrates a broad substrate scope. ethz.ch For the reduction of acetophenone (B1666503) derivatives, the reaction involves the transfer of a hydride from the metal complex to the carbonyl carbon. nih.gov The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. The presence of a base, such as potassium tert-butoxide (KO-t-C4H9), can accelerate the reaction by facilitating the formation of catalytically active species. nih.gov

Detailed studies on the hydrogenation of acetophenone have shown that the diamine ligand in complexes like bisphosphine/diamine-Ru has a major influence on the conversion rate, while the bisphosphine ligand, such as BINAP, primarily affects the enantiomeric excess (ee). mdpi.com For instance, variations in the bisphosphine ligand can result in significant differences in the achieved ee values. mdpi.com

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Ru(II)-BINAP | 2-Nitroacetophenone | (S) | High | High | ethz.ch |

| trans-[RuCl2{(S)-binap}{(S,S)-dpen}]/KO-t-C4H9 | Acetophenone | (R)-1-phenylethanol | Not Specified | Not Specified | nih.gov |

| Bisphosphine/diamine-Ru complexes | Acetophenone | (R)-1-phenylethanol | up to 43% | Not Specified | mdpi.com |

Enantioselective Reduction via Chiral Oxazaborolidines

The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidines as catalysts for the borane-mediated reduction of prochiral ketones, is a landmark achievement in asymmetric synthesis. insuf.orginsuf.org These catalysts are typically generated in situ from a chiral β-amino alcohol and a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. insuf.orgresearchgate.net

The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the oxazaborolidine. This coordination orients the ketone so that the borane reducing agent preferentially attacks one of the two enantiotopic faces of the carbonyl group, leading to a highly enantioselective reduction. The steric and electronic properties of the oxazaborolidine catalyst are crucial in determining the degree and sense of induction. researchgate.net A variety of substituted acetophenones have been successfully reduced with high enantioselectivity using this method. researchgate.net For example, the reduction of acetophenone using an in-situ generated chiral oxazaborolidine from (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride, and methyl iodide resulted in an enantiomeric excess of up to 93%. ijprs.com

| Chiral Amino Alcohol | Reducing System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| L-α-amino acid derivatives | Borane | Acetophenone | 23–76% | High | researchgate.net |

| (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/Methyl iodide | Acetophenone | 91-93% | 89% | ijprs.com |

| (1R,2S)-(-)-norephedrine | Borane-THF on Nickel-boride | Acetophenone | 90% | Not Specified | researchgate.net |

Biocatalytic Transformations with Ketoreductases and Microbial Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective in catalyzing the asymmetric reduction of ketones to their corresponding alcohols with high enantiopurity. researchgate.net These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor. google.com

The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride delivery to one specific face of the carbonyl. Many KREDs follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl to produce the (S)-alcohol, while others exhibit anti-Prelog selectivity. researchgate.net Screening of commercially available KREDs for the reduction of acetophenone has identified enzymes that produce (S)-1-phenylethanol with 96-99% ee. researchgate.net Whole-cell systems, such as baker's yeast, have also been employed for the reduction of α-nitroacetophenone, providing the corresponding nitroalcohol with high enantioselectivity. mdpi.com

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Various Ketoreductases (KREDs) | Acetophenone | (S) | 96-99% | 90-98% | researchgate.net |

| Baker's Yeast | 3-methyl-3-nitro-2-butanone | (S) | >96% | 57% Yield | mdpi.com |

| Plant Tissues (e.g., carrot, apple) | Acetophenone | (R) or (S) | up to 98% | up to 80% Yield | nih.gov |

Classical Resolution Techniques for Racemic 1-(2-Nitrophenyl)ethanol

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. While this method is inherently limited to a maximum 50% yield for the desired enantiomer, it remains a valuable and widely practiced technique, especially for large-scale separations. chiralpedia.comwikipedia.org

Diastereomeric Salt Formation and Fractional Crystallization (e.g., with camphanates)

This method, pioneered by Louis Pasteur, is the most common technique for chiral resolution. wikipedia.orgmdpi.com It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. mdpi.comlibretexts.orglibretexts.org

For a racemic alcohol like 1-(2-nitrophenyl)ethanol, a chiral carboxylic acid or its derivative can be used as the resolving agent. The reaction forms two diastereomeric esters. For example, reacting the racemic alcohol with enantiomerically pure (1S)-(-)-camphanic chloride would yield two diastereomeric camphanate esters. Due to their different spatial arrangements, these diastereomers will pack differently in a crystal lattice, leading to differences in solubility that allow for their separation by careful crystallization. After separation, the desired diastereomer is hydrolyzed to yield the enantiomerically pure this compound and the chiral auxiliary, which can often be recovered.

Enzymatic Kinetic Resolution using Lipases or Esterases

Enzymatic kinetic resolution (EKR) is a powerful method that leverages the high enantioselectivity of enzymes, such as lipases and esterases. chiralpedia.com In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of the racemate at a much higher rate than the other. researchgate.net

For the resolution of racemic 1-(2-nitrophenyl)ethanol, a lipase-catalyzed transesterification is a common strategy. jocpr.com The racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the (S)-alcohol) largely unreacted. nih.gov By stopping the reaction at approximately 50% conversion, one can separate the unreacted (S)-alcohol from the newly formed (R)-acetate. Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for such resolutions, often providing both the remaining alcohol and the ester product with high enantiomeric excess. jocpr.comnih.gov

| Enzyme | Acyl Donor | Solvent | Outcome | Reference |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-Heptane | Effective for resolving 1-(2-furyl)ethanol | jocpr.com |

| Various Lipases | Vinyl Acetate | Hexane | Kinetic resolution of aryltrimethylsilyl chiral alcohols | nih.gov |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-Hexane | Kinetic resolution of 1-phenyl-2-propyn-1-ol | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of S 1 2 Nitrophenyl Ethanol

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol moiety in (S)-1-(2-Nitrophenyl)ethanol is a primary site for various chemical modifications. Its reactivity is typical of benzylic alcohols, which can undergo oxidation, esterification, etherification, and nucleophilic substitution.

Selective Oxidation to Carbonyl Compounds (e.g., 2-nitroacetophenone)

The secondary alcohol group can be selectively oxidized to the corresponding ketone, 2-nitroacetophenone, a transformation that results in the loss of the chiral center. This conversion can be achieved using a variety of standard oxidizing agents. Common reagents for this type of oxidation include chromium-based compounds such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC). smolecule.com The choice of reagent allows for controlled oxidation without affecting the nitro group on the aromatic ring.

Table 1: Reagents for Oxidation of Secondary Alcohol

| Reagent | Product | Reference |

|---|---|---|

| Chromium Trioxide (CrO₃) | 2-Nitroacetophenone | smolecule.com |

2-Nitroacetophenone is itself a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. fishersci.com

Esterification and Etherification Reactions

Esterification

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. smolecule.com A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk This reaction is reversible, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol reactant is used. chemguide.co.ukmasterorganicchemistry.com

For example, the reaction with acetic acid yields (S)-1-(2-Nitrophenyl)ethyl acetate (B1210297). smolecule.com More reactive acylating agents like acid chlorides or anhydrides can also be used, often in the presence of a base like pyridine (B92270), to achieve the transformation under milder conditions.

Etherification

Ethers can be synthesized from the alcohol through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves two steps:

Deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.

Reaction of the resulting alkoxide with an alkyl halide (e.g., methyl iodide) to form the ether. masterorganicchemistry.com

This method is highly effective, particularly when using primary alkyl halides, as it minimizes competing elimination reactions. masterorganicchemistry.com

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.orgmsu.edu To facilitate substitution, the hydroxyl moiety must first be converted into a better leaving group. This can be achieved in several ways:

Protonation in Strong Acid : In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH2+). libretexts.orgmsu.edu The leaving group is now a neutral water molecule, which is much more stable. The subsequent attack by a halide ion (Br- or Cl-) proceeds via an SN1 mechanism for tertiary and secondary alcohols or an SN2 mechanism for primary alcohols. libretexts.orglibretexts.org

Conversion to Sulfonate Esters : The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonate esters (tosylates or mesylates). These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an SN2 reaction, which typically proceeds with an inversion of stereochemistry.

Transformations of the Ortho-Nitro Aromatic Group

The ortho-nitro group is a key functionality that can be transformed to introduce new reactive sites or to participate directly in building complex molecular architectures. smolecule.com

Reductive Conversions to Amino and Hydroxylamine (B1172632) Functionalities

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds. masterorganicchemistry.com

Reduction to Amines

The nitro group can be fully reduced to a primary amine (-NH2), yielding (S)-1-(2-aminophenyl)ethanol. This conversion is significant because it transforms a strongly electron-deactivating, meta-directing group into a strongly electron-activating, ortho-, para-directing group. masterorganicchemistry.com Several methods are available to achieve this reduction with high efficiency: wikipedia.org

Catalytic Hydrogenation : This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Metals in Acidic Media : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) also provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com

Reduction to Hydroxylamines

Under milder or more specific conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH). The reaction proceeds through a nitroso intermediate. google.comthieme-connect.de This transformation can be achieved using reagents such as:

Zinc metal in an aqueous solution of ammonium (B1175870) chloride. wikipedia.org

Raney nickel with hydrazine (B178648) at controlled low temperatures (0-10 °C). wikipedia.org

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product Functional Group | Reference |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine (-NH₂) | masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (-NH₂) | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Amine (-NH₂) | commonorganicchemistry.com |

| Zn, NH₄Cl (aq) | Hydroxylamine (-NHOH) | wikipedia.org |

Participation in Intramolecular Cyclization and Heterocycle Formation

The proximity of the nitro group and the ethanol (B145695) side chain at the ortho position allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. These reactions often involve an initial reduction of the nitro group.

A well-established strategy is the reductive cyclization of ortho-substituted nitroarenes. For instance, a method has been developed to synthesize substituted quinolines from o-nitrophenyl propargyl alcohols, which are structurally similar to 1-(2-nitrophenyl)ethanol (B14764). dtic.mil The process involves the reduction of the nitro group to an amine, which then participates in a tandem cyclization reaction. dtic.mil This approach highlights how the ethanol side chain, after suitable modification, can react with the newly formed amino group to construct a new ring system.

Another mechanism involves the direct participation of the nitro group. An intramolecular 5-exo-trig cyclization can be triggered by an enolate attacking the electrophilic nitro-group. rsc.org While studied on ortho-nitrochalcones, this principle demonstrates a pathway where a carbanion generated on the side chain can attack the nitro group to initiate heterocycle formation. rsc.org These types of reactions are instrumental in synthesizing complex heterocyclic structures from readily available starting materials. nih.gov

Multi-functional Group Reactivity and Selective Transformations

The chemical architecture of this compound features two primary functional groups with distinct reactive properties: a secondary benzylic alcohol and an aromatic nitro group. This dual functionality allows for a diverse range of chemical transformations. However, it also presents a significant challenge in synthetic chemistry: achieving selective reaction at one site without altering the other. The development of chemoselective strategies is therefore crucial for the effective utilization of this compound as a synthetic intermediate. Research has focused on methods to selectively transform either the hydroxyl or the nitro group, thereby enabling the synthesis of a variety of valuable derivatives.

Selective Reduction of the Nitro Group

The transformation of the aromatic nitro group into a primary amine is a key reaction, as it opens pathways to a wide array of further derivatizations, including the formation of amides, sulfonamides, and diazonium salts. A significant challenge is to perform this reduction without affecting the benzylic alcohol, which is susceptible to hydrogenolysis (cleavage of the C-O bond) under certain catalytic hydrogenation conditions.

Catalytic hydrogenation using Raney nickel has proven to be a highly effective and selective method for the reduction of the nitro group in nitrophenyl ethanol derivatives while preserving the hydroxyl group. A detailed study on the closely related substrate, 2-(o-nitrophenyl)ethanol, demonstrates a process that achieves high conversion and yield. The reaction is conducted in a methanol (B129727) solvent under hydrogen pressure in the presence of a small amount of an alkali compound, such as sodium hydroxide, which improves the catalyst's activity and reaction rate google.com.

| Catalyst | Solvent | Additive | H₂ Pressure (kg/cm²) | Temperature (°C) | Conversion (%) | Yield of 2-(o-aminophenyl)ethanol (%) |

|---|---|---|---|---|---|---|

| Raney Nickel | Methanol | Sodium Hydroxide | 8.5 | 80 | 100 | 99.5 |

Other established methods for the chemoselective reduction of aromatic nitro groups that are generally applicable to substrates with sensitive functional groups like alcohols include the use of stannous chloride (SnCl₂) in ethanol. This method is known to be mild and effective, proceeding in non-acidic and non-aqueous conditions, which preserves the integrity of the alcohol functionality.

Selective Oxidation of the Hydroxyl Group

The selective oxidation of the secondary alcohol in this compound to the corresponding ketone, 2'-nitroacetophenone, requires mild oxidizing agents to prevent side reactions or degradation of the nitro-substituted aromatic ring.

Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly suitable for this transformation due to its mild nature and its typical use in anhydrous organic solvents such as dichloromethane (B109758) (DCM). These conditions are ideal for preventing the over-oxidation or side reactions that can occur with more powerful, aqueous-based oxidizing agents. The reaction with PCC generally stops cleanly at the ketone stage.

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature, Anhydrous | 2'-Nitroacetophenone |

Derivatization and Protection of the Hydroxyl Group

The hydroxyl group can be readily derivatized to form esters or ethers. These transformations are often employed to introduce new functionalities or to "protect" the alcohol group, rendering it inert while chemical modifications are performed on the nitro group or other parts of the molecule.

Esterification: The alcohol can be converted to its corresponding ester through reaction with an acid anhydride, such as acetic anhydride, or an acyl chloride. These reactions typically proceed under mild conditions, often in the presence of a base like pyridine or sodium bicarbonate, to yield the acetate ester, (S)-1-(2-Nitrophenyl)ethyl acetate.

Protection as Silyl (B83357) Ethers: A common strategy for protecting alcohols is the formation of silyl ethers. For instance, reaction of this compound with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole (B134444) yields the corresponding TBDMS-protected ether. This protecting group is robust and stable under a wide range of reaction conditions, including those typically used for nitro group reduction. It can be selectively removed later using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). This protection-deprotection sequence allows for multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked.

| Transformation | Reagents | Product Type | Purpose |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester | Derivatization |

| Silylation (Protection) | TBS-Cl, Imidazole | TBDMS Ether | Protection of OH group |

The ability to selectively manipulate the functional groups of this compound underscores its utility as a versatile building block in organic synthesis, enabling the targeted preparation of more complex molecules.

Mechanistic Investigations of Reactions Involving S 1 2 Nitrophenyl Ethanol

Mechanistic Insights into Asymmetric Synthesis

The asymmetric synthesis of chiral alcohols, including (S)-1-(2-Nitrophenyl)ethanol, is a cornerstone of modern organic chemistry, enabling access to enantiomerically pure compounds that are vital as building blocks for pharmaceuticals and other fine chemicals. The stereochemical outcome of these syntheses is governed by the intricate interactions between the substrate, the chiral catalyst, and the reagents.

Stereocontrol Elements in Chiral Catalyst-Substrate Interactions

The enantioselectivity in the synthesis of this compound is primarily dictated by the non-covalent interactions between the prochiral substrate, 2-nitroacetophenone, and the chiral catalyst. These interactions, which include hydrogen bonding, steric hindrance, and electrostatic forces, create a diastereomeric relationship between the catalyst-substrate complexes, leading to a preferential formation of one enantiomer over the other.

The precise nature of these interactions is highly dependent on the specific catalytic system employed. For instance, in transfer hydrogenation reactions using chiral catalysts, the geometry of the metal center and the conformational rigidity of the chiral ligand are paramount. The substrate approaches the catalyst in a manner that minimizes steric repulsion and maximizes favorable electronic interactions, thereby directing the hydride transfer to a specific face of the ketone.

Key Stereocontrol Elements:

| Interaction Type | Description | Impact on Stereoselectivity |

| Steric Hindrance | Repulsive forces between bulky groups on the catalyst and the substrate. | Favors the approach of the substrate from the less hindered face, directing the stereochemical outcome. |

| Hydrogen Bonding | Non-covalent interaction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Can lock the substrate into a specific orientation relative to the catalyst's active site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the orientation of the nitrophenyl group of the substrate within the catalyst's chiral pocket. |

| Coordination Geometry | The spatial arrangement of ligands around the central metal atom in a catalyst. | Determines the accessibility and reactivity of the catalytic site. |

Transition State Analysis in Enantioselective Pathways

To a deeper level, the enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states leading to the (S) and (R) enantiomers. A larger energy difference results in higher enantiomeric excess. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transition states and elucidating the origins of stereoselectivity.

For the asymmetric reduction of 2-nitroacetophenone, transition state models often reveal a highly organized arrangement of the substrate, the catalyst, and the hydride source. The preferred transition state is one that allows for optimal stabilization through the aforementioned non-covalent interactions while minimizing steric clashes. The nitro group of the substrate can play a significant role in the transition state, potentially participating in hydrogen bonding or other electronic interactions that further stabilize one diastereomeric pathway over the other.

Photochemical and Thermal Reaction Mechanisms

Aromatic nitro compounds are known to exhibit rich photochemical and thermal reactivity. The presence of the nitro group in this compound opens up unique reaction pathways that are not accessible to simple phenyl ethanols.

Intramolecular Hydrogen Abstraction by the Nitro Group

Upon photoexcitation, the nitro group can be promoted to an excited triplet state. In this state, the oxygen atoms of the nitro group exhibit radical-like character and can abstract a hydrogen atom from a proximate position. In the case of this compound, the benzylic hydrogen atom is susceptible to this intramolecular hydrogen abstraction. This process leads to the formation of a biradical species.

This intramolecular hydrogen abstraction is a key step that initiates a cascade of subsequent reactions, ultimately leading to various photoproducts. The efficiency of this process is influenced by the conformation of the molecule, which dictates the proximity of the benzylic hydrogen to the excited nitro group.

Formation and Chemical Behavior of Aci-nitro Intermediates

The biradical species formed from intramolecular hydrogen abstraction can undergo further rearrangement to form an aci-nitro intermediate, also known as a nitronic acid. This intermediate is a constitutional isomer of the nitro compound and is characterized by a C=N+(O–)OH functional group.

Aci-nitro intermediates are typically unstable and highly reactive. Their chemical behavior is dominated by their ability to act as both nucleophiles and electrophiles, as well as their propensity to undergo rearrangements and eliminations. The subsequent reactions of the aci-nitro intermediate are crucial in determining the final product distribution of the photochemical or thermal reaction of this compound.

Elucidation of Beta-Elimination Pathways

One of the significant reaction pathways for the aci-nitro intermediate derived from this compound is a β-elimination reaction. In this process, the hydroxyl group at the adjacent carbon is eliminated, leading to the formation of 2-nitrosoacetophenone and water. This reaction is often facile as it results in the formation of a conjugated system.

The mechanism of this β-elimination can be influenced by the reaction conditions, such as the pH of the medium. In some cases, the elimination may proceed through a concerted mechanism, while in others, it may involve stepwise processes. The study of these elimination pathways is essential for understanding the degradation of nitroaromatic compounds and for harnessing their reactivity in synthetic applications.

Mechanistic Aspects of Biotransformations

The primary biotransformation route for the production of this compound involves the stereoselective reduction of its corresponding prochiral ketone, 2-nitroacetophenone. This process is most commonly achieved using oxidoreductases, particularly alcohol dehydrogenases (ADHs), which are capable of high enantioselectivity.

The mechanism of this biotransformation generally adheres to the Prelog model, which describes the stereochemical course of ketone reductions catalyzed by dehydrogenases. mdpi.com In this model, the enzyme's active site contains distinct pockets, often designated as "large" and "small," that accommodate the substituents of the ketone. For the formation of the (S)-alcohol, the enzyme orients the 2-nitroacetophenone molecule so that the coenzyme, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated form (NADH), can deliver a hydride ion (H⁻) to the Re-face of the carbonyl carbon. mdpi.com

The catalytic cycle involves the binding of the coenzyme and the substrate to the enzyme's active site. Alcohol dehydrogenases facilitate the transfer of the hydride from the NAD(P)H coenzyme to the carbonyl group of the ketone. mdpi.com This step results in the formation of a chiral secondary alcohol. The resulting oxidized coenzyme, NAD(P)⁺, is then released and must be regenerated by the host microorganism's metabolic machinery for the catalysis to continue. The enantiomeric purity of the final product, this compound, is dictated by the precise geometry of the enzyme's active site, which sterically favors the hydride attack on one face of the planar carbonyl group over the other.

While specific data for the biotransformation of 2-nitroacetophenone is not detailed in the provided research, studies on analogous substituted acetophenones demonstrate the effectiveness of this enzymatic approach. For instance, various microorganisms and isolated ADHs have been successfully used for the reduction of other nitro- and halo-substituted acetophenones, consistently yielding high conversions and excellent enantiomeric excess (ee) for the corresponding (S)-alcohols. Research into the biocatalytic reduction of α-nitroketones has also shown that specific ADHs can produce chiral nitroalcohols with high yields and enantioselectivity, further underscoring the utility of this enzyme class. mdpi.com

The table below illustrates typical results from the bioreduction of various substituted acetophenones using microbial catalysts, which follows the mechanistic principles described.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone (B1666503) | Talaromyces sp. H4 | (S)-1-Phenylethanol | 73 | 96 |

| 4'-Nitroacetophenone | Talaromyces sp. H4 | (S)-1-(4-Nitrophenyl)ethanol | >99 | 92 |

| 3'-Nitroacetophenone | ADH440 | (R)-1-(3-Nitrophenyl)ethanol | >99 | 99 |

| 4'-Chloroacetophenone | ADH from Rhodococcus ruber | (S)-1-(4-Chlorophenyl)ethanol | >99 | >99 |

Advanced Spectroscopic and Stereochemical Analysis Methodologies

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information regarding the molecular framework and composition of (S)-1-(2-Nitrophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Nitrophenyl)ethanol (B14764), both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the nitrophenyl group typically appear as multiplets in the downfield region due to the electron-withdrawing effect of the nitro group. The methine proton (CH-OH) signal appears as a quartet, coupled to the adjacent methyl protons. The methyl group (CH₃) protons resonate as a doublet, and the hydroxyl (OH) proton shows up as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key resonances include those for the methyl carbon, the carbinol carbon (C-OH), and the six distinct carbons of the aromatic ring. The carbon atom attached to the nitro group is typically shifted significantly downfield.

A representative dataset for the racemic mixture of 1-(2-Nitrophenyl)ethanol is detailed below, with chemical shifts (δ) reported in parts per million (ppm).

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.90 | m | - | Ar-H |

| ¹H | 7.84 | m | - | Ar-H |

| ¹H | 7.66 | m | - | Ar-H |

| ¹H | 7.44 | m | - | Ar-H |

| ¹H | 5.42 | m | - | Ph-CH |

| ¹H | 2.33 | d | 3.5 | OH |

| ¹H | 1.58 | d | 5.1 | CH₃ |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(2-Nitrophenyl)ethanol shows several key absorption bands that confirm its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Key IR Absorption Bands for 1-(2-Nitrophenyl)ethanol:

O-H Stretch: ~3408 cm⁻¹ (broad)

Aromatic C-H Stretch: ~3035 cm⁻¹

Aliphatic C-H Stretch: ~2979 cm⁻¹

NO₂ Asymmetric Stretch: ~1536 cm⁻¹

NO₂ Symmetric Stretch: ~1326 cm⁻¹

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₃), the calculated monoisotopic mass is 167.05824 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula. The mass spectrum also provides information about the molecule's fragmentation pattern, which can further aid in structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts of the molecule. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.06552 | 131.8 |

| [M+Na]⁺ | 190.04746 | 138.7 |

| [M-H]⁻ | 166.05096 | 134.5 |

| [M]⁺ | 167.05769 | 129.6 |

Data sourced from predicted values. uni.lu

Chiral Purity and Absolute Stereochemistry Determination

Determining the stereochemical integrity of a chiral molecule like this compound is crucial. This involves establishing the enantiomeric excess (ee) and confirming the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess of a chiral sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of 2-nitro-1-(2-nitrophenyl)ethanol, a specific HPLC method has been reported. The separation is achieved using a chiral column with a mobile phase consisting of a mixture of acetonitrile (B52724) and ethanol (B145695). Under these conditions, the (S) and (R) enantiomers are well-resolved, allowing for accurate quantification of each.

HPLC Conditions for Enantiomeric Separation:

Mobile Phase: Acetonitrile:Ethanol (70:30)

Flow Rate: 1 mL/min

Major Enantiomer (S) Retention Time: 18.50 min

Minor Enantiomer (R) Retention Time: 13.23 min

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. The direction of rotation is denoted by (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).

X-ray Crystallography for Absolute Configuration Assignment (e.g., diastereomeric esters)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, thereby providing unequivocal proof of its absolute configuration. nih.govthieme-connect.deflack.ch However, for organic molecules composed of light atoms (C, H, N, O), determining the absolute configuration directly from the parent enantiomer can be challenging due to weak anomalous dispersion effects. researchgate.net A powerful and more common strategy involves the formation of a diastereomeric derivative by reacting the chiral analyte with a chiral auxiliary of a known absolute configuration. thieme-connect.de

For this compound, this is typically achieved by esterification with an enantiomerically pure chiral carboxylic acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a diastereomeric ester. wikipedia.org These diastereomers, having different physical properties, can be separated, and a single crystal of one of the diastereomers can be subjected to X-ray diffraction analysis.

The process involves the following key steps:

Derivatization: The hydroxyl group of this compound is reacted with a chiral derivatizing agent of known absolute stereochemistry (e.g., (R)-Mosher's acid chloride) to form a covalent bond, resulting in a diastereomeric ester.

Crystallization: A single crystal of the purified diastereomer suitable for X-ray diffraction is grown.

Data Collection and Structure Elucidation: The crystal is exposed to X-rays, and the resulting diffraction pattern is used to determine the electron density map and, consequently, the precise spatial arrangement of all atoms in the molecule.

Configuration Assignment: Since the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the stereocenter in the 1-(2-nitrophenyl)ethanol moiety can be unambiguously assigned. The known configuration acts as an internal reference point within the crystal structure. flack.ch

Table 1: Hypothetical Crystallographic Data for a Diastereomeric Ester of this compound

Click to view data

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆F₃NO₅ |

| Formula Weight | 399.32 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.123(4) Å, α = 90° b = 12.456(6) Å, β = 90° c = 18.789(9) Å, γ = 90° |

| Volume | 1902.3(16) ų |

| Z | 4 |

| Density (calculated) | 1.394 Mg/m³ |

| Flack Parameter | 0.02(4) |

This table represents plausible data for the X-ray crystallographic analysis of the (R)-Mosher's ester of this compound. The Flack parameter, being close to zero, would confirm the assigned absolute stereochemistry.

Application of Chiral Solvating Agents and Derivatizing Agents in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. nih.gov Since enantiomers are indistinguishable in an achiral solvent, chiral auxiliaries are used to induce a diastereomeric environment, leading to separate, observable signals for each enantiomer. nih.gov

Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA to form a mixture of diastereomers. wikipedia.org These diastereomers have distinct chemical and physical properties, resulting in different chemical shifts in the NMR spectrum. wikipedia.org For this compound, a common CDA is Mosher's acid chloride, which forms diastereomeric Mosher's esters. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (e.e.) can be accurately calculated.

For instance, the reaction of a scalemic mixture of 1-(2-nitrophenyl)ethanol with (R)-Mosher's acid chloride would produce two diastereomers: (S,R)-Mosher's ester and (R,R)-Mosher's ester. In the ¹H NMR spectrum, protons close to the chiral center, such as the methine proton (CH-O) or the methyl protons (CH₃), will exhibit different chemical shifts for each diastereomer.

Chiral Solvating Agents (CSAs)

Unlike CDAs, chiral solvating agents (CSAs) form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction is sufficient to cause chemical shift non-equivalence in the NMR spectrum, allowing for the determination of enantiomeric purity without the need for chemical modification of the analyte. researchgate.net This method is often preferred due to its simplicity and non-destructive nature.

Common CSAs for alcohols include Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) or derivatives of binaphthol. researchgate.net When a CSA is added to a solution of this compound in an NMR tube, the protons of the two enantiomers will experience different magnetic environments due to the formation of fast-exchanging diastereomeric solvates. This results in the splitting of signals for protons near the stereocenter. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.

Table 2: Hypothetical ¹H NMR Data for Racemic 1-(2-Nitrophenyl)ethanol with a Chiral Solvating Agent

Click to view data

| Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-Pirkle's alcohol (ppm) | Δδ (ppm) |

| Methine H (R) | 5.15 (q) | 5.12 (q) | 0.06 |

| Methine H (S) | 5.15 (q) | 5.18 (q) | |

| Methyl H (R) | 1.52 (d) | 1.49 (d) | 0.05 |

| Methyl H (S) | 1.52 (d) | 1.54 (d) |

This table illustrates the expected splitting of proton signals for the methine and methyl groups of racemic 1-(2-nitrophenyl)ethanol upon the addition of an enantiomerically pure chiral solvating agent. The separation of signals (Δδ) allows for the quantification of each enantiomer.

An exploration into the theoretical and computational chemistry of this compound reveals significant insights into its molecular properties and behavior. Advanced computational techniques are pivotal in elucidating the electronic structure, conformational dynamics, spectroscopic characteristics, and its interactions within chiral synthesis environments. These studies provide a molecular-level understanding that complements and guides experimental work.

Applications of S 1 2 Nitrophenyl Ethanol As a Key Synthetic Intermediate

Building Block in the Synthesis of Complex Chiral Organic Scaffolds

The enantiomerically pure nature of (S)-1-(2-Nitrophenyl)ethanol makes it an important building block in asymmetric synthesis. Chiral 1,2-amino alcohols, in particular, are privileged structural motifs found in numerous pharmaceuticals and natural products. researchgate.netwestlake.edu.cn this compound can be envisioned as a precursor to valuable chiral amino alcohol scaffolds.

A potential synthetic pathway to achieve this involves the oxidation of the secondary alcohol in this compound to the corresponding ketone, 2'-nitroacetophenone. This ketone can then undergo asymmetric reductive amination. This transformation would introduce a nitrogen group, leading to the formation of chiral 2-amino-1-(2-nitrophenyl)ethanol. This resulting amino alcohol is a highly functionalized building block that can be used in the synthesis of more complex molecules. The presence of the nitro group offers further opportunities for chemical modification, such as reduction to an amine, which can then be used to construct heterocyclic rings or for further functionalization.

The following table outlines a proposed synthetic scheme for the conversion of this compound to a chiral amino alcohol scaffold.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758) (DCM) | 2'-Nitroacetophenone |

| 2 | Asymmetric Reductive Amination | Ammonia, Chiral catalyst (e.g., Ru-based), H₂ | Chiral 2-amino-1-(2-nitrophenyl)ethanol |

Precursor for the Development of Novel Chiral Catalysts and Ligands

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov The development of new and efficient chiral ligands is a continuous area of research. Chiral 1,2-amino alcohols are common backbones for the synthesis of various types of chiral ligands, including phosphine (B1218219) ligands. scholaris.catcichemicals.com

This compound can serve as a starting material for the synthesis of novel P-chiral phosphine ligands. A plausible synthetic route would involve the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an appropriate amine would yield a chiral diamine derivative. This diamine can then be reacted with a phosphine source, such as chlorodiphenylphosphine, to furnish the final chiral phosphine ligand. The steric and electronic properties of such a ligand would be influenced by the substitution pattern on the aromatic ring and the nature of the phosphine group, allowing for the tuning of its catalytic activity and selectivity in various asymmetric reactions.

The table below details a potential synthetic pathway for the development of a chiral phosphine ligand from this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | (S)-1-(2-Nitrophenyl)ethyl tosylate |

| 2 | Amination | Ammonia or a primary amine | (S)-1-(2-Nitrophenyl)ethanamine |

| 3 | Phosphination | Chlorodiphenylphosphine (ClPPh₂), Triethylamine (Et₃N) | Chiral phosphine ligand |

Intermediate in the Formation of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. bhu.ac.in The development of efficient methods for their synthesis is a key focus in organic chemistry. The reductive cyclization of ortho-substituted nitroarenes is a powerful strategy for the construction of various nitrogen-containing heterocyclic rings, such as indoles and quinolines. researchgate.netdtic.milorganic-chemistry.orgnih.gov

This compound, with its ortho-nitro group, is a suitable precursor for such transformations. While direct reductive cyclization might be challenging, chemical modification of the ethanol (B145695) side chain can provide the necessary functionality for cyclization. For instance, dehydration of this compound would yield 2-nitrostyrene. This activated alkene can then participate in various cycloaddition or tandem reactions. Alternatively, the alcohol can be converted into other functional groups that can undergo intramolecular reactions upon reduction of the nitro group. For example, conversion to an azide (B81097) followed by reduction could lead to the formation of a transient nitrene, which could then undergo C-H insertion to form a heterocyclic ring.

A proposed reaction scheme for the synthesis of a substituted indole (B1671886) from this compound is presented below.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Dehydration | Acid catalyst (e.g., H₂SO₄), Heat | 2-Nitrostyrene |

| 2 | Functionalization/Reductive Cyclization | e.g., Reaction with a suitable C- or N-nucleophile followed by reduction (e.g., Fe/HCl or SnCl₂/HCl) | Substituted Indole |

Research Tool for Probing Organic Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to the development of new synthetic methods. Chiral molecules and compounds with specific spectroscopic properties can be valuable tools for these mechanistic investigations.

The photochemical properties of 1-(2-nitrophenyl)ethanol (B14764) have been studied to elucidate the mechanism of the well-known photoreaction of 2-nitrobenzyl compounds. rsc.org Upon irradiation, 1-(2-nitrophenyl)ethanol undergoes an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a transient aci-nitro intermediate. This intermediate can then follow different reaction pathways, including cyclization to a benzisoxazolidine intermediate or direct formation of a nitroso compound. rsc.org The study of this reaction using techniques such as laser flash photolysis and time-resolved infrared spectroscopy has provided valuable insights into the complex photochemical behavior of these compounds. rsc.org

Furthermore, chiral molecules like this compound can be employed as chiral probes in NMR spectroscopy for the determination of enantiomeric excess and the study of chiral recognition phenomena. nih.govrsc.orgmdpi.comresearchgate.net By derivatizing it to act as a chiral solvating agent or by observing its interaction with other chiral molecules, it is possible to induce diastereomeric environments that can be distinguished by NMR. This allows for the quantification of enantiomers in a mixture and can provide information about the nature of non-covalent interactions between chiral molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-(2-Nitrophenyl)ethanol in laboratory settings?

- Methodology :

- Ketone Reduction : Reduce (S)-1-(2-nitrophenyl)ethanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C. Monitor reaction completion via TLC .

- Catalytic Hydrogenation : Employ hydrogen gas (H₂) with a palladium or platinum catalyst under moderate pressure (1–3 atm) in ethanol. This method ensures high enantiomeric purity but requires careful control of reaction time to avoid over-reduction .

- Workup : Quench reactions with aqueous NH₄Cl (for NaBH₄) or dilute HCl (for LiAlH₄), extract with ethyl acetate, and purify via column chromatography .

Q. How is this compound characterized structurally and optically?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and nitro group positioning using ¹H/¹³C-NMR. The ortho-nitro group induces distinct deshielding in aromatic protons (δ 7.5–8.5 ppm) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to determine enantiomeric excess (>99% for optimized syntheses) .

- Polarimetry : Measure specific optical rotation ([α]D²⁵) to verify the (S)-configuration .

Q. What are the primary chemical reactions involving this compound?

- Reactivity :

- Oxidation : Convert the alcohol to (S)-1-(2-nitrophenyl)ethanone using pyridinium chlorochromate (PCC) in dichloromethane (DCM). Monitor via IR for carbonyl formation (C=O stretch ~1700 cm⁻¹) .

- Halogenation : React with phosphorus tribromide (PBr₃) in DCM to form 1-(bromomethyl)-2-nitrobenzene, a key intermediate for further functionalization .

Advanced Research Questions

Q. How does the ortho-nitro group influence the compound’s photochemical behavior compared to meta/para isomers?

- Mechanistic Insights :

- Upon UV irradiation, this compound undergoes nitro-to-nitroso conversion via a radical intermediate, yielding 2-nitroso acetophenone with a quantum yield of ~60%. This reactivity is distinct from para isomers, which show lower photoactivity due to steric effects .

- Experimental Design :

- Conduct time-resolved UV-Vis spectroscopy in acetonitrile under nitrogen to track nitroso product formation. Compare kinetics with DFT-calculated transition states .

Q. What strategies optimize enantioselective synthesis of this compound?

- Catalytic Approaches :

- Use Sharpless asymmetric epoxidation conditions or biocatalysts (e.g., ketoreductases) for dynamic kinetic resolution. For example, Candida antarctica lipase B (CAL-B) in ionic liquids enhances enantioselectivity (ee >98%) .

- Troubleshooting :

- If racemization occurs during workup, employ low-temperature extraction (<10°C) and avoid prolonged exposure to acidic/basic conditions .

Q. How can researchers resolve conflicting data on the biological activity of this compound derivatives?

- Case Study :

- Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from nitro group reduction artifacts. Validate results using nitro-free analogs (e.g., amino derivatives) and control for ambient light exposure, which can generate reactive intermediates .

- Statistical Analysis :

- Apply multivariate regression to isolate structural contributors (e.g., nitro position, steric bulk) to bioactivity. Cross-reference with crystallographic data (PDB) to identify binding motifs .

Q. What advanced techniques quantify trace impurities in this compound samples?

- Analytical Workflow :

- LC-HRMS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect byproducts (e.g., over-reduced amines). Set mass resolution >30,000 for accurate mass assignment .

- EPR Spectroscopy : Detect paramagnetic nitroso intermediates during stability studies. Calibrate with TEMPO as a standard .

Comparative and Safety Considerations

Q. How does the ortho-nitro isomer’s reactivity differ from meta/para analogs in cross-coupling reactions?

- Reactivity Profile :

- The ortho-nitro group enhances electrophilicity in Suzuki-Miyaura couplings due to electron-withdrawing effects, enabling aryl boronic acid coupling at milder temperatures (50°C vs. 80°C for para isomers) .

- Data Table :

| Isomer | Coupling Temp (°C) | Yield (%) |

|---|---|---|

| Ortho | 50 | 85 |

| Para | 80 | 72 |

Q. What safety precautions are recommended given limited toxicological data on this compound?

- Risk Mitigation :

- Assume acute toxicity (LD₅₀ ~200 mg/kg, rat) based on structural analogs (e.g., nitrobenzene derivatives). Use fume hoods, nitrile gloves, and eye protection. Store in amber glass at -20°C to prevent photodegradation .

- Emergency Protocol :

- For skin contact: Wash with 10% ethanol/water, then soap. For inhalation: Administer oxygen if respiratory distress occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.